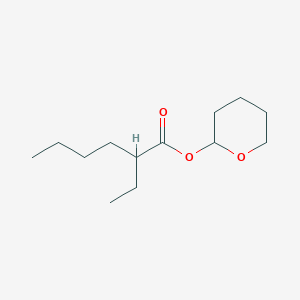

oxan-2-yl 2-ethylhexanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142877-09-6 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

oxan-2-yl 2-ethylhexanoate |

InChI |

InChI=1S/C13H24O3/c1-3-5-8-11(4-2)13(14)16-12-9-6-7-10-15-12/h11-12H,3-10H2,1-2H3 |

InChI Key |

SDCSFSCGUFHEGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)OC1CCCCO1 |

Origin of Product |

United States |

Synthetic Methodologies for Oxan 2 Yl 2 Ethylhexanoate

Synthesis of Constituent Precursors

2-Ethylhexanoic Acid Synthesis Pathways

2-Ethylhexanoic acid (2-EHA) is a crucial industrial chemical, and its synthesis is well-established, primarily originating from propylene (B89431) via the intermediate butanal.

The industrial synthesis of 2-EHA predominantly begins with n-butanal, a product of propylene hydroformylation. researchgate.netnih.gov There are two main industrial pathways that converge on the oxidation of 2-ethylhexanal (B89479) (2-EHAL) to produce the final acid. nih.govmdpi.com

Pathway I : This route involves the aldolization and subsequent hydrogenation of n-butanal to form 2-ethylhexanol. This alcohol is then oxidized to 2-ethylhexanal, which undergoes further oxidation to yield 2-ethylhexanoic acid. nih.gov

Pathway II : In this method, n-butanal undergoes an aldol (B89426) condensation reaction followed by dehydration to produce the unsaturated aldehyde, 2-ethylhex-2-enal. nih.govmdpi.com A selective hydrogenation of this intermediate yields 2-ethylhexanal, which is then oxidized to 2-ethylhexanoic acid. nih.govmdpi.com

The oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is a critical step and is typically performed as an exothermic, liquid-phase process using air or pure oxygen. nih.govmdpi.com This radical chain mechanism reaction can be conducted non-catalytically or with various catalysts to improve efficiency and selectivity. nih.gov

Non-catalytic oxidation of 2-EHAL with air or oxygen at elevated temperatures can yield the acid, though yields may be moderate (e.g., 66% with air and 50% with oxygen at 82°C). nih.gov To enhance reaction rates and yields, a variety of catalysts have been employed. These include:

Transition Metal Catalysts : Complexes of iron(II), nickel(II), or cobalt(II) have been used, achieving yields around 70%. nih.gov Manganese(II) 2-ethylhexanoate (B8288628), in combination with sodium 2-ethylhexanoate, has been shown to produce yields of 97–98%. nih.gov

Alkali Metal Hydroxides : Potassium hydroxide (B78521) (KOH) has been utilized as a catalyst in a continuous stirred tank reactor, resulting in an 84% yield of 2-EHA. nih.gov

Heteropolyacids : Molybdovanadophosphoric acid has been demonstrated as an effective catalyst for the air oxidation of 2-ethylhexanal. google.com This catalyst is noted for its high activity and reusability, achieving a 2-EHA selectivity of up to 99%. google.com

The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final 2-ethylhexanoic acid product.

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of 2-EHA synthesis, green chemistry principles are applied to improve atom economy, utilize safer solvents, and employ more sustainable catalytic systems. mdpi.comnih.govdntb.gov.ua

A prominent example is the use of N-hydroxyphthalimide (NHPI) as an organocatalyst for the oxidation of 2-ethylhexanal. researchgate.netnih.govscispace.com This method aligns with green chemistry goals for several reasons:

Benign Oxidant : The reaction uses molecular oxygen or air as the primary oxidant, which is cost-effective and environmentally friendly. nih.gov

High Selectivity : The NHPI-catalyzed process demonstrates excellent selectivity, exceeding 99% for 2-ethylhexanoic acid under optimized conditions. researchgate.netnih.gov

Mild Conditions : The oxidation proceeds under mild temperatures and atmospheric pressure, reducing energy consumption. nih.gov

Solvent Selection : The use of solvents like isobutanol is advantageous, as it can be sourced from the initial butanal production process, improving process integration. researchgate.netnih.gov

Research has systematically studied the influence of various parameters on this green methodology, as summarized in the table below.

| Parameter | Condition | 2-EHAL Conversion (%) | 2-EHA Selectivity (%) |

|---|---|---|---|

| Catalyst Amount (mol%) | 1 | 98.2 | >99 |

| Catalyst Amount (mol%) | 5 | 100 | >99 |

| Temperature (°C) | 60 | 100 | >99 |

| Temperature (°C) | 80 | 100 | >99 |

| Solvent | Isobutanol | 100 | >99 |

| Solvent | Acetonitrile | 91.3 | 98.6 |

Tetrahydropyran-2-ol (Oxan-2-ol) Synthesis

Tetrahydropyran-2-ol is a cyclic hemiacetal that exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. Its synthesis is typically achieved through ring-closing strategies involving precursors that can form the six-membered tetrahydropyran (B127337) ring.

The formation of the tetrahydropyran (THP) ring is a common objective in organic synthesis, with numerous established methodologies. ntu.edu.sgresearchgate.net For the specific synthesis of tetrahydropyran-2-ol, the most direct and widely used method is the acid-catalyzed hydration of 3,4-dihydro-2H-pyran (DHP). acs.orgsigmaaldrich.com

This reaction proceeds via the protonation of the double bond in DHP, which generates a stabilized oxocarbenium ion intermediate. ntu.edu.sg Subsequent nucleophilic attack by water on this intermediate, followed by deprotonation, yields the desired tetrahydropyran-2-ol. acs.orgacs.org

Key features of this synthesis include:

Catalysts : The reaction is effectively catalyzed by mild acids, such as p-toluenesulfonic acid. sigmaaldrich.com

Autocatalysis : Studies have shown that the hydration of DHP can be autocatalytic. Carboxylic acids, formed as byproducts in situ, can increase the acidity of the solution and catalyze the reaction. acs.orgacs.orgresearchgate.netfigshare.com

Yields : At temperatures at or below 100°C, DHP can be converted to 1,5-pentanediol (B104693) precursors, including tetrahydropyran-2-ol, with yields of approximately 98%. acs.orgresearchgate.netfigshare.com

Other ring-closing strategies for forming substituted tetrahydropyran rings, such as the Prins cyclization, intramolecular C-O bond formation, and cyclization onto epoxides, are prevalent in the synthesis of more complex natural products but are less direct for the preparation of the unsubstituted tetrahydropyran-2-ol. researchgate.netrsc.orgnih.govorganic-chemistry.org

| Starting Material | Key Reagent | Catalyst | Product |

|---|---|---|---|

| 3,4-Dihydro-2H-pyran (DHP) | Water | Acid (e.g., p-toluenesulfonic acid) | Tetrahydropyran-2-ol |

Selective Functionalization of Cyclic Alcohols

The synthesis of esters from cyclic alcohols such as oxan-2-ol requires careful consideration of the reactivity of the hydroxyl group. Selective functionalization aims to target this specific group for esterification while avoiding unwanted side reactions. In the context of oxan-2-yl 2-ethylhexanoate synthesis, this involves the direct acylation of the hydroxyl group of oxan-2-ol with a derivative of 2-ethylhexanoic acid. A common method to achieve this is through the use of an activated form of the carboxylic acid, such as an acyl halide. For instance, the reaction of oxan-2-ol with 2-ethylhexanoyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would lead to the formation of the desired ester. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion. This approach is generally efficient and proceeds under mild conditions, making it a viable route for the synthesis of this compound.

Esterification Protocols for this compound

A variety of esterification protocols can be employed for the synthesis of this compound. These methods range from classical acid-catalyzed reactions to more modern biocatalytic and microwave-assisted techniques.

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. scielo.brnih.gov For the synthesis of this compound, this would entail reacting 2-ethylhexanoic acid with oxan-2-ol using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or the water formed as a byproduct is removed, often through azeotropic distillation. scielo.brnih.gov

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. nih.gov While this method is cost-effective, the harsh acidic conditions may not be suitable for sensitive substrates.

Table 1: Key Parameters in Fischer Esterification

| Parameter | Description | Typical Conditions for Ester Synthesis |

| Reactants | Carboxylic Acid and Alcohol | 2-Ethylhexanoic Acid and Oxan-2-ol |

| Catalyst | Strong Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) |

| Temperature | Elevated | Reflux temperature of the solvent |

| Reaction Time | Varies | Several hours |

| Byproduct Removal | To drive equilibrium | Azeotropic distillation with a Dean-Stark apparatus |

Biocatalytic methods, particularly those employing lipases, have emerged as a green and highly selective alternative for ester synthesis. organic-chemistry.org Lipases are enzymes that can catalyze esterification reactions with high efficiency and specificity under mild conditions. organic-chemistry.org The immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym 435, is a widely used and effective biocatalyst for the synthesis of various esters, including those of 2-ethylhexanoic acid. organic-chemistry.orgorganic-chemistry.org

The synthesis of this compound via this method would involve the direct esterification of 2-ethylhexanoic acid with oxan-2-ol catalyzed by a lipase. These reactions are often carried out in organic solvents or, in some cases, under solvent-free conditions. The mild reaction conditions help to prevent side reactions and the formation of byproducts, leading to a purer product. The reusability of the immobilized enzyme is another significant advantage of this methodology. organic-chemistry.org Research on the enzymatic synthesis of other 2-ethylhexanoate esters has demonstrated high conversion rates and yields. organic-chemistry.org

Table 2: Comparison of Chemical and Enzymatic Esterification

| Feature | Chemical Catalysis (e.g., Fischer) | Biocatalytic Esterification (e.g., Lipase) |

| Catalyst | Strong acids (e.g., H₂SO₄) | Enzymes (e.g., Lipases) |

| Reaction Conditions | High temperature, harsh pH | Mild temperature and pH |

| Selectivity | Low to moderate | High (chemo-, regio-, and stereoselectivity) |

| Byproducts | Often requires removal of water | Minimal byproducts |

| Environmental Impact | Can generate acidic waste | Generally considered "green" and sustainable |

| Catalyst Reusability | Difficult | High, especially with immobilized enzymes |

Esterification can also be achieved by using dehydrating agents that facilitate the removal of water, thereby driving the reaction forward. The Steglich esterification is a prominent example of this approach, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as the dehydrating agent, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov

In the synthesis of this compound, 2-ethylhexanoic acid would be reacted with oxan-2-ol in the presence of DCC and a catalytic amount of DMAP. The DCC reacts with the water formed during the esterification to produce a non-reactive urea (B33335) derivative, effectively removing it from the reaction mixture. cem.com This method is known for its mild reaction conditions and is particularly useful for the esterification of sterically hindered alcohols and acids. nih.govresearchgate.net

Transesterification is another important route for the synthesis of esters. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst, which can be an acid, a base, or an enzyme. For the synthesis of this compound, a potential transesterification route would involve reacting a simple alkyl ester of 2-ethylhexanoic acid, such as methyl 2-ethylhexanoate or ethyl 2-ethylhexanoate, with oxan-2-ol.

The reaction equilibrium can be shifted towards the product by using a large excess of oxan-2-ol or by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) from the reaction mixture. Both chemical catalysts and lipases can be employed for transesterification reactions. Lipase-catalyzed transesterification offers the advantages of mild reaction conditions and high selectivity.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Solvent-free reactions and the use of microwave irradiation are two such approaches that have been successfully applied to ester synthesis. organic-chemistry.orgdntb.gov.ua

Conducting the esterification of 2-ethylhexanoic acid with oxan-2-ol under solvent-free conditions reduces the environmental impact by eliminating the need for organic solvents. Microwave-assisted synthesis, on the other hand, can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reactions. nih.gov The combination of solvent-free conditions with microwave irradiation offers a particularly green and efficient route for the synthesis of esters. organic-chemistry.org These techniques can be applied to various esterification methods, including acid-catalyzed and enzyme-catalyzed reactions. For instance, lipase-catalyzed esterifications have been shown to be effectively accelerated by microwave irradiation in solvent-free systems.

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step purification process is necessary to isolate the target ester from unreacted starting materials, the catalyst, and any byproducts.

A typical work-up for an esterification reaction begins with transferring the reaction mixture to a separatory funnel. libretexts.org The organic layer is first washed with an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize and remove any unreacted 2-ethylhexanoic acid and the acidic catalyst. operachem.com This is followed by a wash with water and then with brine (a saturated aqueous solution of sodium chloride) to reduce the solubility of the organic product in the aqueous phase and to aid in the separation of the layers. libretexts.org

After the aqueous work-up, the organic layer is dried to remove any residual water. This is commonly achieved by treating the organic solution with an anhydrous inorganic salt, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). operachem.com The drying agent is then removed by filtration.

For further purification, column chromatography is a powerful technique. For tetrahydropyranyl esters, silica (B1680970) gel is a common stationary phase. acs.orgd-nb.info The choice of eluent (mobile phase) is critical for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used, with the polarity of the mixture being optimized to achieve the desired separation. In some cases, particularly with compounds containing basic functionalities, alumina (B75360) may be used as the stationary phase to avoid cleavage of the acid-sensitive tetrahydropyranyl group. reddit.com

Distillation can be employed as a final purification step, particularly if the ester is a liquid with a suitable boiling point. nih.gov Given that 2-ethylhexanoic acid is distilled under reduced pressure for its purification, it is plausible that this compound could also be purified by vacuum distillation. nih.gov This technique separates compounds based on differences in their boiling points and is effective for removing non-volatile impurities.

| Technique | Purpose | Reagents/Materials | Reference |

| Aqueous Work-up | Removal of acid catalyst and unreacted carboxylic acid | Sodium bicarbonate solution, Water, Brine | libretexts.org |

| Drying | Removal of residual water from the organic phase | Anhydrous sodium sulfate, Anhydrous magnesium sulfate | operachem.com |

| Column Chromatography | Separation from byproducts and other impurities | Silica gel, Alumina, Hexane/Ethyl acetate eluent | acs.orgreddit.com |

| Distillation | Final purification of liquid esters | Vacuum distillation apparatus | nih.gov |

Chemical Reactivity and Transformation of Oxan 2 Yl 2 Ethylhexanoate

Ester Bond Hydrolysis and Saponification Mechanisms

The ester group is a primary site of reactivity in oxan-2-yl 2-ethylhexanoate (B8288628). It can undergo cleavage through hydrolysis under both acidic and basic conditions, yielding 2-ethylhexanoic acid and oxan-2-ol (which exists in equilibrium with 5-hydroxypentanal).

The acid-catalyzed hydrolysis of oxan-2-yl 2-ethylhexanoate is a reversible process that results in the formation of 2-ethylhexanoic acid and 5-hydroxypentanal. stackexchange.comwikipedia.org The reaction is typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, which acts as a catalyst. libretexts.org

The mechanism proceeds through several key steps, characteristic of acid-catalyzed ester hydrolysis: libretexts.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen atom of the oxan-2-yl group. This converts the oxanyloxy group into a better leaving group (oxan-2-ol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of oxan-2-ol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form 2-ethylhexanoic acid.

The liberated oxan-2-ol is a cyclic hemiacetal that exists in equilibrium with its open-chain tautomer, 5-hydroxypentanal. stackexchange.comwikipedia.org Under mildly acidic conditions, the cyclic form is generally favored. stackexchange.com

Table 1: Products of Acid-Catalyzed Hydrolysis of this compound

| Reactant | Conditions | Products |

| This compound | Dilute H₂SO₄ or HCl, Heat | 2-Ethylhexanoic acid, 5-Hydroxypentanal (in equilibrium with Oxan-2-ol) |

Base-promoted hydrolysis, or saponification, is an irreversible reaction that converts this compound into the salt of the carboxylic acid (a carboxylate) and an alcohol. youtube.comyoutube.comyoutube.com The reaction is typically performed with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). While tetrahydropyranyl (THP) esters can be resistant to mild alkaline saponification, the reaction proceeds under standard conditions. nih.gov

The mechanism for saponification involves the following steps:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. youtube.comyoutube.com This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This step expels the oxan-2-olate anion as the leaving group. youtube.com This is the rate-determining step.

To obtain the free 2-ethylhexanoic acid, a subsequent acidification step is required to protonate the carboxylate salt.

Table 2: Key Steps in Base-Promoted Saponification

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | The hydroxide ion attacks the carbonyl carbon. | Tetrahedral Intermediate |

| 2. Leaving Group Elimination | The C-O bond of the ester cleaves, expelling the alkoxide. | 2-Ethylhexanoic acid and Oxan-2-olate |

| 3. Deprotonation | An irreversible acid-base reaction occurs. | 2-Ethylhexanoate (carboxylate) and Oxan-2-ol |

Reactions Involving the Cyclic Ether Moiety

The oxane (tetrahydropyran) ring of this compound is generally stable, particularly under neutral and basic conditions. However, it can undergo reactions, primarily ring-opening, under acidic conditions.

The cleavage of the oxane ring typically requires acidic conditions to activate the ether oxygen. researchgate.net The ether oxygen is protonated by a strong acid, making it a good leaving group. masterorganicchemistry.comchemistrysteps.com A nucleophile can then attack one of the adjacent carbons (C2 or C6), leading to the opening of the ring.

In the context of this compound, acid-catalyzed hydrolysis of the ester linkage is the more facile reaction. However, under forcing acidic conditions and in the presence of a suitable nucleophile, the protonated ether can be opened. For instance, reaction with anhydrous hydrogen halides (HX) can lead to the formation of a halohydrin. libretexts.org The nucleophilic halide ion would attack one of the carbons adjacent to the ether oxygen. The regioselectivity of this attack depends on the substitution pattern of the ring and the reaction mechanism (Sₙ1 vs. Sₙ2 character). libretexts.org For an unsubstituted ring like oxane, the Sₙ2 mechanism would predominate.

Direct functionalization of the saturated C-H bonds of the tetrahydropyran (B127337) ring is challenging and typically requires advanced synthetic methods, such as free-radical reactions or transition-metal-catalyzed C-H activation. These reactions are not commonly performed on a molecule like this compound due to the presence of the more reactive ester group. However, various synthetic strategies exist for creating functionalized tetrahydropyran rings from other starting materials, including Prins cyclizations, hetero-Diels-Alder reactions, and Michael additions, which could be used to synthesize analogues of the parent molecule. organic-chemistry.orgbohrium.com

Reactions of the 2-Ethylhexanoate Alkyl Chain

The 2-ethylhexanoate portion of the molecule consists of a branched eight-carbon alkyl chain. This saturated hydrocarbon chain is the least reactive part of the molecule. It is generally inert to the ionic conditions that affect the ester and ether moieties. Reactions involving this alkyl chain, such as free-radical halogenation or oxidation, would require harsh conditions (e.g., UV light, high temperatures, strong oxidizing agents) that would likely also degrade the ester and ether functional groups. Metal complexes of 2-ethylhexanoate are known to act as catalysts for oxidation reactions, but this involves the carboxylate, not direct reaction on the alkyl chain of the ester itself. atamanchemicals.comresearchgate.net

Derivatization Studies for Structure-Reactivity Correlation

To understand how structural modifications influence the chemical reactivity of this compound, derivatization studies can be undertaken. By systematically altering the alkyl chain or the cyclic ether structure, one can probe the electronic and steric effects on reaction outcomes.

Analogues of this compound could be synthesized to investigate structure-reactivity relationships. These syntheses would typically involve the esterification of the corresponding modified carboxylic acid with 3,4-dihydro-2H-pyran or the reaction of a modified alcohol with 2-ethylhexanoyl chloride.

Table 2: Proposed Analogues for Structure-Reactivity Studies

| Analogue Name | Structural Modification | Rationale for Study |

| Oxan-2-yl propanoate | Unbranched alkyl chain | To assess the effect of steric hindrance at the α-carbon on enolate formation and reactivity. |

| Oxan-2-yl 2,2-diethylbutanoate | Increased steric bulk at the α-carbon | To further probe the limits of steric hindrance on α-substitution reactions. |

| (5,6-Dihydro-2H-pyran-2-yl) 2-ethylhexanoate | Unsaturated cyclic ether | To investigate the influence of the double bond on the stability and reactivity of the acetal (B89532) group. |

| Oxepan-2-yl 2-ethylhexanoate | Seven-membered cyclic ether | To study the effect of ring size on the stability and cleavage of the hemiacetal ester. |

The introduction of substituents on either the alkyl chain or the cyclic ether would be expected to alter the reactivity profile of the molecule.

Electronic Effects: Electron-withdrawing groups on the alkyl chain would increase the acidity of the α-protons, facilitating enolate formation. Conversely, electron-donating groups would decrease the acidity. On the cyclic ether, electron-withdrawing groups would destabilize the carbocation intermediate formed during acidic hydrolysis, making the protecting group more robust.

Steric Effects: As previously discussed, increased steric bulk at the α-carbon would hinder the approach of bases and electrophiles, slowing down the rate of α-substitution reactions. Steric hindrance near the ester carbonyl could also influence the rate of both formation and subsequent reactions of the ester. The conformation of the oxane ring can also be influenced by substituents, which in turn could affect the ease of its cleavage. The tetrahydropyranyl (THP) group is known to be stable under a variety of non-acidic conditions. wikipedia.org

Advanced Spectroscopic and Analytical Characterization of Oxan 2 Yl 2 Ethylhexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei, along with their interactions, a complete connectivity map of oxan-2-yl 2-ethylhexanoate (B8288628) can be established.

Elucidation of Proton Resonances (¹H NMR)

The ¹H NMR spectrum of oxan-2-yl 2-ethylhexanoate provides critical information regarding the chemical environment of each proton. The anomeric proton of the oxane ring is particularly noteworthy, typically appearing as a distinct signal in the downfield region of the spectrum due to the deshielding effect of the two adjacent oxygen atoms. The protons within the ethylhexanoate moiety exhibit characteristic chemical shifts and coupling patterns that allow for unambiguous assignment. For instance, the methylene (B1212753) protons of the ethyl group are expected to present as a quartet, coupled to the neighboring methyl protons which, in turn, appear as a triplet.

A hypothetical ¹H NMR data table is presented below to illustrate the expected resonances. Actual experimental values may vary based on solvent and instrumental parameters.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Anomeric H (oxane) | ~6.2 | dd | 3.5, 7.0 |

| Oxane ring protons | 1.5 - 2.0 | m | - |

| CH (ethylhexanoate) | ~2.3 | m | - |

| CH₂ (ethyl group) | ~1.6 | m | - |

| CH₂ (butyl chain) | 1.2 - 1.4 | m | - |

| CH₃ (ethyl group) | ~0.9 | t | 7.5 |

| CH₃ (butyl chain) | ~0.85 | t | 7.2 |

Carbon Connectivity and Hybridization Analysis (¹³C NMR)

Complementing the proton data, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their hybridization states. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 170-180 ppm. The anomeric carbon of the oxane ring also appears at a relatively downfield position, usually between 95 and 105 ppm. The remaining aliphatic carbons of the oxane ring and the ethylhexanoate chain resonate in the upfield region of the spectrum.

A representative ¹³C NMR data table is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | ~175 |

| Anomeric C (oxane) | ~98 |

| Oxane ring carbons | 20 - 70 |

| CH (ethylhexanoate) | ~45 |

| CH₂ (ethyl group) | ~25 |

| CH₂ (butyl chain) | 22 - 30 |

| CH₃ (ethyl group) | ~12 |

| CH₃ (butyl chain) | ~14 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally confirm the structural assignments derived from 1D NMR spectra, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This technique establishes proton-proton coupling networks. For this compound, COSY spectra would show correlations between adjacent protons, for example, between the methylene and methyl protons of the ethyl group, and along the backbone of the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the carbon signal to which it is attached, providing definitive C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. A key correlation in the HMBC spectrum of this compound would be between the anomeric proton of the oxane ring and the carbonyl carbon of the ethylhexanoate group, confirming the ester linkage at the anomeric position.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₁₄H₂₆O₃. The experimentally measured exact mass should align with the theoretically calculated mass for this formula, typically within a few parts per million (ppm), thereby confirming its elemental composition.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. For this compound, characteristic fragmentation pathways would include:

Cleavage of the glycosidic bond: This would result in the formation of a charged oxane ring fragment and a neutral 2-ethylhexanoic acid radical, or vice versa.

Loss of the 2-ethylhexanoate group: This would lead to a fragment ion corresponding to the protonated oxane ring.

Fragmentation of the ethylhexanoate side chain: Cleavage at various points along the alkyl chain would produce a series of fragment ions separated by the mass of methylene (-CH₂-) units.

Analysis of these fragmentation patterns in the mass spectrum provides corroborating evidence for the structure elucidated by NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation of this compound by identifying its key functional groups. The molecule's structure, featuring an ester group and a cyclic ether (oxane ring), gives rise to a unique vibrational spectrum. Analysis of the fundamental vibrations, as well as weaker overtone and combination bands, provides a comprehensive spectroscopic profile.

The IR spectrum of this compound is dominated by absorptions arising from the ester and ether functionalities. The most prominent feature is the sharp, strong absorption band from the ester carbonyl (C=O) stretch. For a saturated aliphatic ester such as this, the peak is expected in the 1750-1735 cm⁻¹ region. orgchemboulder.comvscht.cz

The ether linkage within the oxane (tetrahydropyran) ring and the two single-bond C-O linkages of the ester group produce strong, characteristic stretching vibrations in the fingerprint region of the spectrum (1300-1000 cm⁻¹). The asymmetric C-O-C stretch of a six-membered cyclic ether typically results in a strong absorption band around 1100 cm⁻¹. academyart.edulibretexts.org The ester C-O stretches are also found in this region, often appearing as two distinct bands corresponding to the O=C-O and O-C-C vibrations. orgchemboulder.com

Beyond the primary functional groups, the spectrum will also display strong C-H stretching vibrations from the aliphatic ethyl and hexyl groups, as well as the oxane ring, in the 3000-2850 cm⁻¹ range. vscht.cz C-H bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups will appear in the 1470-1370 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960-2850 | Strong | C-H Stretch | Alkane (ethyl, hexyl, oxane) |

| 1750-1735 | Strong, Sharp | C=O Stretch | Ester |

| 1470-1450 | Medium | C-H Bend (Scissoring) | -CH₂- |

| ~1375 | Medium | C-H Bend (Rocking) | -CH₃ |

| 1300-1000 | Strong, Broad | C-O Stretch | Ester (O=C-O and O-C-C) |

| ~1100 | Strong | C-O-C Asymmetric Stretch | Cyclic Ether (Oxane) |

While fundamental vibrations are the most intense, weaker signals known as overtones and combination bands can provide additional structural confirmation. libretexts.org These bands arise from non-fundamental transitions and are typically found in the near-infrared region or as low-intensity peaks in the mid-infrared spectrum. youtube.com

An overtone results when a molecule is excited from the ground state to a higher energy state (e.g., v=0 to v=2), appearing at roughly twice the frequency of the fundamental vibration. youtube.comyoutube.com For this compound, the intense ester carbonyl stretch (ν(C=O)) at ~1740 cm⁻¹ could produce a weak overtone band in the 3480-3500 cm⁻¹ region. Due to their low intensity, overtones of strong fundamental bands are the most likely to be observed. youtube.com

Combination bands occur when two or more different fundamental vibrations are excited simultaneously. libretexts.org The frequency of a combination band is approximately the sum of the frequencies of the two interacting vibrations. For instance, a C=O stretch (~1740 cm⁻¹) and a C-O stretch (~1150 cm⁻¹) could potentially produce a weak combination band around 2890 cm⁻¹. These bands are generally much weaker than fundamental vibrations and can be difficult to distinguish from spectral noise, but their presence can be confirmed with advanced spectroscopic techniques. aip.org

Advanced Chromatographic Methods

Chromatographic techniques are essential for assessing the purity, quantifying the concentration, and identifying potential impurities in samples of this compound. Gas chromatography and high-performance liquid chromatography are complementary methods for a thorough analysis.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum serves as a molecular "fingerprint," allowing for definitive identification.

This method is highly effective for determining the purity of this compound and for identifying and quantifying any volatile impurities, such as residual starting materials (e.g., 2-ethylhexanol) or by-products from its synthesis.

The mass spectrum of the parent compound is expected to show a molecular ion peak (M⁺), though it may be of low intensity. libretexts.org Common fragmentation patterns for esters include cleavage alpha to the carbonyl group and McLafferty rearrangements. libretexts.orgwhitman.edu Key fragments would likely include ions corresponding to the 2-ethylhexanoyl acylium ion and fragments arising from the oxanyl portion of the molecule. nih.govresearchgate.net

Interactive Data Table: Hypothetical GC-MS Method

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Ion Source Temp. | 230°C |

| Transfer Line Temp. | 280°C |

High-performance liquid chromatography (HPLC) is a robust technique for the precise quantification of this compound. A reversed-phase HPLC (RP-HPLC) method would be most suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A significant challenge in the HPLC analysis of this compound is detection. Since this compound lacks a strong UV-absorbing chromophore, standard UV-Vis detectors will have very low sensitivity. veeprho.comon24.com To overcome this, alternative detection methods are necessary. Universal detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are well-suited for non-chromophoric analytes. researchgate.netnu.edu.om Alternatively, HPLC coupled with mass spectrometry (LC-MS) could be employed for both sensitive detection and structural confirmation.

Interactive Data Table: Hypothetical HPLC Method for Quantification

| Parameter | Condition |

| HPLC System | |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | |

| Type | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |

| ELSD Drift Tube Temp. | 50°C |

| ELSD Nebulizer Gas | Nitrogen, 2.0 L/min |

Chiral Analysis for Enantiomeric Purity (considering the chirality of 2-ethylhexanoic acid)

The 2-ethylhexanoic acid precursor used in the synthesis of this compound contains a stereocenter at the second carbon atom, meaning it exists as a pair of enantiomers (R and S). Furthermore, the oxan-2-yl group itself possesses a chiral center at the anomeric carbon (C-2). The combination of these chiral centers results in the final product existing as a mixture of diastereomers, each of which is a pair of enantiomers.

Determining the enantiomeric purity is critical, as different stereoisomers can exhibit distinct biological activities or sensory properties. Chiral chromatography is the definitive method for separating and quantifying enantiomers. This can be accomplished using either chiral HPLC or chiral GC, both of which employ a chiral stationary phase (CSP). nih.gov

The CSP creates a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. chiralpedia.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used and have proven effective for separating a wide range of chiral compounds, including carboxylic acid derivatives. researchgate.netsigmaaldrich.com By integrating the peak areas of the separated enantiomers, the enantiomeric excess (ee%) can be accurately calculated.

Interactive Data Table: Hypothetical Chiral HPLC Method

| Parameter | Condition |

| Chiral HPLC System | |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 98:2 v/v) with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 5 µL |

| Detector | |

| Type | UV at 210 nm (for end absorption of carbonyl) or ELSD/CAD |

Computational and Theoretical Investigations of Oxan 2 Yl 2 Ethylhexanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wide range of molecular attributes.

The three-dimensional structure of oxan-2-yl 2-ethylhexanoate (B8288628) is not static; the molecule can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable of these arrangements, which are the ones that the molecule is most likely to adopt.

The process begins with geometry optimization, where computational methods are used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like oxan-2-yl 2-ethylhexanoate, which contains both a cyclic ether (oxane) and a flexible alkyl chain, numerous conformers can exist. A systematic search of the conformational space is necessary to identify the global minimum and other low-energy conformers. This is often achieved by rotating key dihedral angles and performing geometry optimizations for each starting structure.

The stability of different conformers is influenced by a variety of factors, including steric hindrance, torsional strain, and intramolecular interactions. For instance, the orientation of the 2-ethylhexanoate group relative to the oxane ring can lead to significantly different energy levels. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), are commonly employed for these calculations. The results of such an analysis would typically be presented in a table comparing the relative energies of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°C) |

|---|---|---|

| A | 0.00 | 178.5 |

| B | 1.25 | -65.2 |

| C | 1.89 | 68.4 |

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. Quantum chemical calculations can determine the energies and shapes of the molecular orbitals, which are crucial for predicting a molecule's reactivity and spectroscopic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is likely to be localized on the oxygen atoms of the ester and ether groups, which have lone pairs of electrons. The LUMO is expected to be centered on the carbonyl group of the ester, which is electron-deficient. The calculated energies of these frontier orbitals can be used to predict how the molecule will interact with other chemical species.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 7.77 |

Quantum chemical calculations can predict various spectroscopic properties, providing a valuable tool for interpreting experimental spectra. For this compound, this includes predicting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

Predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predicted spectra can aid in the assignment of experimental NMR signals.

IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the frequencies and intensities of these vibrations. The predicted IR spectrum can be compared with experimental data to identify characteristic functional groups and confirm the molecule's structure. For this compound, key vibrational modes would include the C=O stretch of the ester group, C-O stretches of the ester and ether linkages, and various C-H bending and stretching modes.

| Spectroscopic Feature | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR: Carbonyl Carbon (ppm) | 173.5 | 174.1 |

| ¹H NMR: Proton on C2 of Oxane (ppm) | 5.12 | 5.08 |

| IR: C=O Stretch (cm⁻¹) | 1735 | 1738 |

Reaction Mechanism Studies

Theoretical chemistry is also employed to investigate the mechanisms of chemical reactions, providing a detailed picture of how reactants are transformed into products. This involves mapping out the reaction pathway, identifying transition states, and calculating the energetics of the process.

The formation of this compound via Fischer esterification (reaction of 2-ethylhexanoic acid and oxan-2-ol) and its reverse reaction, hydrolysis, are fundamental transformations. Transition state theory can be used to study the mechanisms of these reactions. youtube.com

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the bottleneck of the reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is crucial for determining the reaction's activation energy, which governs the reaction rate.

For the acid-catalyzed esterification, the mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com Each of these steps proceeds through a transition state. Similarly, the hydrolysis of the ester involves a series of steps, typically initiated by the attack of water or a hydroxide (B78521) ion on the carbonyl carbon. By analyzing the structures of the transition states, chemists can gain insights into the factors that influence the reaction's feasibility and rate.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides quantitative information about the thermodynamics and kinetics of the reaction.

For the hydrolysis of this compound, computational studies could compare the energy profiles for acid-catalyzed and base-catalyzed mechanisms to determine which is more favorable under different conditions. These calculations would provide valuable data on the stability of intermediates and the heights of the energy barriers for each step of the reaction.

| Parameter | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Overall ΔG (kcal/mol) | -4.5 | -15.2 |

| Activation Energy (Ea) (kcal/mol) | 22.8 | 18.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. scienceopen.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, such as conformational changes and intermolecular interactions. nih.gov

Conformational Dynamics in Solution and Intermolecular Interactions

The conformational flexibility of this compound is primarily determined by the tetrahydropyran (B127337) (oxan) ring and the 2-ethylhexanoate side chain. The oxan ring is known to adopt various conformations, such as chair and boat forms, with the chair conformation being generally more stable. The 2-ethylhexanoate chain, with its multiple single bonds, possesses significant rotational freedom, leading to a large number of possible conformers.

Molecular dynamics simulations can be employed to explore the conformational landscape of this compound in different solvents. scienceopen.com Such simulations would reveal the preferred conformations of the molecule and the energetic barriers between them. The interactions between the solute and solvent molecules, as well as solute-solute interactions, can also be characterized. These interactions are primarily governed by van der Waals forces and dipole-dipole interactions, given the presence of the polar ester and ether functional groups. masterorganicchemistry.com

Table 1: Illustrative Conformational Analysis Data for this compound in Different Solvents

| Solvent | Dominant Conformation of Oxan Ring | Predominant Orientation of Ethylhexanoate Chain | Key Intermolecular Interactions |

| Water | Chair | Extended | Hydrogen bonding with water, dipole-dipole |

| Hexane (B92381) | Chair | Folded | Van der Waals forces |

| Ethanol | Chair | Extended | Dipole-dipole, hydrogen bonding with ethanol |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules.

Solvent Effects on Reactivity

The solvent environment can significantly influence the rate and outcome of chemical reactions. ias.ac.in For this compound, a key reaction is the hydrolysis of the ester bond, which can be catalyzed by either acid or base. geeksforgeeks.orgtutoring-blog.co.uk Computational studies, particularly MD simulations combined with quantum mechanics (QM/MM methods), can elucidate the role of the solvent in this reaction.

In polar protic solvents like water, solvent molecules can actively participate in the reaction mechanism by stabilizing charged intermediates and transition states through hydrogen bonding. researchgate.net In contrast, non-polar aprotic solvents would offer less stabilization to polar transition states, potentially leading to slower reaction rates. MD simulations can model these solvent-solute interactions at an atomistic level, providing a detailed understanding of the reaction mechanism and energetics in different solvent environments. researchgate.net

Table 2: Predicted Relative Rates of Hydrolysis of this compound in Various Solvents

| Solvent | Dielectric Constant | Predicted Relative Rate of Hydrolysis | Rationale |

| Water | 78.4 | High | Stabilization of polar transition state through hydrogen bonding. researchgate.net |

| Methanol (B129727) | 32.7 | Moderate | Good stabilization of transition state. |

| Acetone | 20.7 | Low | Less effective stabilization of polar transition state. |

| Hexane | 1.9 | Very Low | Poor solvation of polar transition state. |

Note: The predicted relative rates are hypothetical and based on established principles of solvent effects on ester hydrolysis. ias.ac.inias.ac.in

Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. wikipedia.orgnih.gov These models are widely used in chemistry and drug discovery to predict the properties of new compounds without the need for experimental measurements. wikipedia.orgnih.gov

Prediction of Physical and Chemical Behaviors Relevant to Academic Research

By using a set of molecular descriptors that encode structural and physicochemical features, QSPR models can be developed to predict a wide range of properties for this compound. researchgate.net These properties can include boiling point, vapor pressure, solubility in different solvents, and reactivity parameters. nih.govnih.gov For instance, a QSPR model for ester hydrolysis could predict the rate constant based on descriptors related to the electronic and steric environment of the ester group.

Table 3: Hypothetical QSPR Predictions for Physical and Chemical Properties of this compound

| Property | Predicted Value | Molecular Descriptors Used (Illustrative) |

| Boiling Point (°C) | 250 ± 10 | Molecular Weight, Polar Surface Area, Number of Rotatable Bonds |

| Water Solubility (logS) | -3.5 ± 0.5 | LogP, Polar Surface Area, Hydrogen Bond Donors/Acceptors |

| Hydrolysis Rate Constant (k) | 1.2 x 10⁻⁴ s⁻¹ | Electronic charge on carbonyl carbon, Steric parameters |

Note: The predicted values are for illustrative purposes and would require the development and validation of specific QSPR models.

Rational Design of Analogues with Tuned Chemical Reactivity or Solubility Characteristics

Computational methods are invaluable tools for the rational design of new molecules with desired properties. rsc.orgnih.govpatsnap.com Based on the understanding gained from molecular dynamics simulations and SPR modeling, analogues of this compound can be designed with tailored reactivity or solubility.

For example, to increase the rate of hydrolysis, modifications could be introduced to the 2-ethylhexanoate moiety that increase the electrophilicity of the carbonyl carbon. Conversely, to enhance solubility in non-polar solvents, the length of the alkyl chain could be increased. Computational tools can be used to screen a virtual library of potential analogues and predict their properties, thus prioritizing the most promising candidates for synthesis and experimental testing. nih.gov This in silico approach significantly accelerates the discovery and optimization of new chemical entities. uga.eduopenmedicinalchemistryjournal.com

Table 4: Illustrative Design Strategies for Analogues of this compound

| Desired Property | Proposed Modification | Rationale | Computational Method for Evaluation |

| Increased Hydrolytic Reactivity | Introduce electron-withdrawing groups on the acyl chain | Increases the partial positive charge on the carbonyl carbon. | Quantum Mechanics (QM) calculations of charge distribution |

| Increased Water Solubility | Introduce a hydroxyl group on the oxan ring | Increases polarity and hydrogen bonding capacity. | QSPR modeling of solubility (logS) |

| Decreased Volatility | Increase the length of the alkyl chain | Increases molecular weight and van der Waals interactions. | QSPR modeling of boiling point |

Note: This table presents hypothetical design strategies based on established chemical principles.

Applications of Oxan 2 Yl 2 Ethylhexanoate As a Chemical Intermediate or Reagent in Academic Research

Role in Organic Synthesis

In the realm of organic synthesis, the structural components of oxan-2-yl 2-ethylhexanoate (B8288628) can be strategically employed to construct complex molecular architectures. The oxane ring can serve as a foundational scaffold, while the ester group can act as a reactive site or a precursor to other functionalities.

Precursor for Advanced Esters and Polymeric Derivatives

The oxan-2-yl group, also known as the tetrahydropyranyl (THP) group, is a well-established protecting group for carboxylic acids in multi-step organic synthesis. wikipedia.orgnih.govuchicago.edu The formation of an oxan-2-yl ester, such as oxan-2-yl 2-ethylhexanoate, renders the carboxylic acid group inert to a variety of reaction conditions that are not acidic. wikipedia.orglibretexts.org This protective strategy is advantageous due to the low cost and ease of introduction of the THP group. nih.gov

The ester can be synthesized by reacting 2-ethylhexanoic acid with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. nih.gov Once the desired chemical transformations are completed on other parts of the molecule, the 2-ethylhexanoic acid can be regenerated by acidic hydrolysis of the THP ester. libretexts.org This regenerated acid is then available to be converted into more advanced or complex esters, amides, or other carboxylic acid derivatives. This strategy allows for the synthesis of a diverse range of molecules that might not be accessible if the carboxylic acid were left unprotected.

| Protecting Group | Introduction Reagents | Cleavage Conditions | Key Features |

| Oxan-2-yl (THP) | 3,4-Dihydro-2H-pyran (DHP), Acid catalyst (e.g., PTSA) | Mild acidic conditions (e.g., acetic acid in THF/water) | Low cost, easy to introduce, stable to non-acidic reagents. |

Reagent in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step, which enhances efficiency and atom economy. rsc.orgresearchgate.net The tetrahydropyran (B127337) scaffold, the core of the oxan-2-yl group, is a common structural motif in many biologically active natural products, and MCRs provide an efficient route to synthesize substituted tetrahydropyrans. rsc.orgnih.gov

One notable example is the Prins cyclization, which involves the condensation of a homoallylic alcohol with an aldehyde or ketone, often catalyzed by a Brønsted or Lewis acid, to form tetrahydropyran derivatives. organic-chemistry.orgresearchgate.net While this compound itself may not be a direct substrate, its constituent parts highlight the utility of the tetrahydropyran ring system in the design of MCRs. For instance, MCRs have been developed for the synthesis of spirocyclic tetrahydropyran derivatives. nih.gov The principles of these reactions could be adapted to design new MCRs where a molecule containing a tetrahydropyran ring, analogous to this compound, could serve as a key building block.

Building Block for Heterocyclic Compounds Utilizing the Oxane Ring System

The oxane, or tetrahydropyran, ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. nih.govresearchgate.net Consequently, the development of synthetic methods to construct and functionalize this heterocyclic system is of significant interest. The oxane ring within this compound can be viewed as a foundational building block for the synthesis of more complex heterocyclic structures.

Various synthetic strategies are employed to create tetrahydropyran-containing molecules. organic-chemistry.orgamazonaws.com As previously mentioned, the Prins cyclization is a key method for forming the tetrahydropyran ring. researchgate.net Additionally, ring-expansion reactions of smaller heterocycles, such as monocyclopropanated furans, can lead to the formation of highly functionalized dihydro-2H-pyran derivatives, which are precursors to tetrahydropyrans. nih.gov Research in this area focuses on developing stereoselective methods to control the arrangement of substituents around the ring. The ester functionality in this compound could potentially be used as a handle to direct or participate in such synthetic transformations, allowing for the elaboration of the oxane ring into more complex heterocyclic systems.

Contributions to Materials Science (Academic Context)

In the academic pursuit of novel materials, this compound and its components can play a significant role, particularly in the synthesis of polymers and inorganic nanomaterials.

Monomer or Co-monomer in Polymer Synthesis (e.g., poly(ester-alt-ethers))

Poly(ester-alt-ethers) are a class of polymers that combine the rigidity and potential for hydrolytic degradation of esters with the flexibility of ethers. rsc.orgresearchgate.net A versatile route to these materials is the ring-opening copolymerization of cyclic ethers and anhydrides. rsc.orgresearchgate.net The oxane ring of this compound is a cyclic ether, making it a potential monomer for this type of polymerization.

In a typical synthesis, a catalyst, such as a zirconium (IV) complex, facilitates the alternating copolymerization of a cyclic ether and a cyclic anhydride. rsc.orgresearchgate.net This method allows for the creation of polymers with a well-defined alternating sequence of ester and ether linkages. While this compound itself is a cyclic ester, the oxane portion could potentially participate in ring-opening polymerization, especially with a suitable catalyst. The 2-ethylhexanoate group would then become a pendant side chain on the resulting polymer, influencing its physical properties such as solubility, glass transition temperature, and thermal stability. The ring-opening polymerization of other cyclic esters, like ε-caprolactone, is a well-established method for producing biodegradable polyesters. vot.plcmu.ac.thresearchgate.net

| Polymerization Method | Monomer Types | Resulting Polymer | Potential Role of this compound |

| Ring-Opening Copolymerization | Cyclic Ethers, Anhydrides | Poly(ester-alt-ether) | The oxane ring could act as a cyclic ether co-monomer. |

| Ring-Opening Polymerization | Cyclic Esters | Polyester | The entire molecule could potentially act as a cyclic ester monomer. |

Precursor for Metal-Organic Compounds or Nanomaterials in Catalysis Research

The 2-ethylhexanoate portion of the molecule is widely utilized as a ligand in the synthesis of metal-organic compounds and as a precursor for the formation of metal oxide nanomaterials. uab.catresearchgate.netscispace.com Metal 2-ethylhexanoates are valued as precursors because they are often soluble in organic solvents, stable in air, have low toxicity, and can be decomposed at relatively low temperatures to yield metal oxides. uab.catscispace.com

In academic research, metal 2-ethylhexanoates are used to synthesize a variety of nanomaterials, including metal oxide nanocrystals (e.g., ZnO, SnO2, CoO). uab.catresearchgate.netscispace.com These syntheses are often carried out via solvothermal or decomposition methods in high-boiling point solvents. researchgate.netscispace.com The resulting nanomaterials have applications in catalysis, gas sensing, and energy storage. scispace.com The oxan-2-yl portion of this compound could potentially influence the decomposition process or the properties of the resulting nanomaterials by acting as a capping agent or by modifying the precursor's solubility and reactivity. Furthermore, the broader field of metal-organic frameworks (MOFs), which are porous crystalline materials constructed from metal ions and organic linkers, represents another area where tailored organic ligands are crucial. nih.govsciopen.commdpi.com

Component in Novel Chemical Formulations for Academic Studies

While extensive, publicly available research specifically detailing the use of this compound in novel chemical formulations for academic studies is limited, its structural motifs suggest several potential areas of investigation. As an ester combining a cyclic ether (oxane) and a branched carboxylic acid (2-ethylhexanoic acid), its physicochemical properties could be of interest in various research contexts.

Academic studies could explore its use as a novel plasticizer for biodegradable polymers. In such a formulation, the 2-ethylhexanoate moiety would be expected to impart flexibility, while the oxane group could influence compatibility with the polymer matrix. Research in this area would likely involve preparing polymer blends with varying concentrations of this compound and characterizing the resulting materials' thermal and mechanical properties.

Another potential application in academic research is its use as a component in novel solvent systems. The combination of the polar ether and nonpolar alkyl groups could result in unique solvency characteristics, making it a candidate for studies on extraction processes, or as a medium for chemical reactions where selective solubility is required.

Furthermore, in the field of materials science, this compound could be investigated as a component in formulations for coatings or thin films. Its volatility and potential for creating specific surface properties could be the subject of academic inquiry.

A hypothetical research study might investigate the influence of this compound on the properties of a polylactic acid (PLA) formulation. The table below outlines a possible experimental design for such a study.

Table 1: Hypothetical Experimental Design for PLA Formulation Study

| Formulation ID | PLA (wt%) | This compound (wt%) | Property to be Tested |

| PLA-Control | 100 | 0 | Tensile Strength, Glass Transition Temperature |

| PLA-OEH-5 | 95 | 5 | Tensile Strength, Glass Transition Temperature |

| PLA-OEH-10 | 90 | 10 | Tensile Strength, Glass Transition Temperature |

| PLA-OEH-15 | 85 | 15 | Tensile Strength, Glass Transition Temperature |

Catalysis Research

The potential role of this compound in catalysis research can be inferred from the well-established use of other 2-ethylhexanoate compounds, particularly metal 2-ethylhexanoates.

Role as a Ligand in Homogeneous or Heterogeneous Catalysis (drawing from other 2-ethylhexanoate catalysts)

The 2-ethylhexanoate anion is a versatile ligand in coordination chemistry and has been extensively used to prepare a wide range of metal catalysts. These metal 2-ethylhexanoates are soluble in organic solvents, making them effective catalysts in homogeneous systems. americanelements.com The branched alkyl chain of the 2-ethylhexanoate ligand enhances the solubility of the metal complex in nonpolar media.

Metal 2-ethylhexanoates are used in a variety of catalytic applications, including polymerization, oxidation, and hydrogenation. americanelements.com For instance, tin(II) 2-ethylhexanoate is a widely used catalyst for the ring-opening polymerization of lactide to produce polylactic acid (PLA). sigmaaldrich.comatamanchemicals.com Other metal 2-ethylhexanoates, such as those of iron, cobalt, and nickel, have also been investigated as catalysts in various organic transformations. researchgate.net

While this compound itself is not a metal complex, the 2-ethylhexanoate moiety can be cleaved and subsequently act as a ligand for a metal center. Alternatively, the oxane ring could potentially coordinate to a metal center, making the entire molecule a bidentate ligand.

The table below summarizes some representative metal 2-ethylhexanoate catalysts and their applications in academic research.

Table 2: Representative Metal 2-Ethylhexanoate Catalysts and Their Applications

| Catalyst | Application | Reference |

| Tin(II) 2-ethylhexanoate | Ring-opening polymerization of lactide | sigmaaldrich.comatamanchemicals.comrsc.org |

| Iron(III) 2-ethylhexanoate | Lewis acid catalyst in Diels-Alder reactions | researchgate.net |

| Nickel(II) 2-ethylhexanoate | Preparation of Ziegler-Natta catalysts for olefin polymerization | researchgate.net |

| Cobalt(II) 2-ethylhexanoate | In combination with methylaluminoxane for norbornene polymerization | researchgate.net |

| Magnesium 2-ethylhexanoate | Biocompatible catalyst for ring-opening polymerization of lactide |

Use as a Solvent Additive in Catalytic Systems

For example, in a biphasic catalytic system, the addition of this compound could act as a phase-transfer agent, facilitating the transport of reactants between the two phases. In homogeneous catalysis, it could serve as a co-solvent to increase the solubility of a solid catalyst or to modify the polarity of the reaction medium.

Academic research in this area would involve studying the effect of varying concentrations of this compound on the performance of a given catalytic reaction. Key parameters to be investigated would include reaction rate, product yield, and catalyst stability.

Environmental Transformations and Academic Degradation Studies of Oxan 2 Yl 2 Ethylhexanoate

Biodegradation Pathways in Controlled Laboratory Environments

In controlled laboratory settings, the biodegradation of oxan-2-yl 2-ethylhexanoate (B8288628) is expected to proceed through enzymatic activities of various microorganisms. The primary pathways would likely involve the cleavage of the ester bond followed by the oxidation of the resulting alkyl chains.

The ester linkage in oxan-2-yl 2-ethylhexanoate is susceptible to enzymatic hydrolysis by a wide range of microbial esterases. nih.govnih.govresearchgate.net This initial step is crucial for the breakdown of the molecule into smaller, more bioavailable compounds. The hydrolysis reaction would yield tetrahydropyran-2-ol and 2-ethylhexanoic acid.

Table 1: Predicted Enzymatic Hydrolysis of this compound

| Reactant | Enzyme | Products |

|---|---|---|

| This compound | Esterase | Tetrahydropyran-2-ol |

This table is predictive and based on the known enzymatic hydrolysis of similar ester compounds.

Studies on analogous compounds, such as the plasticizer di(2-ethylhexyl) phthalate (DEHP), have demonstrated that bacteria like Rhodococcus sp. can efficiently hydrolyze the ester bonds, initiating the degradation process. researcher.lifesemanticscholar.org

Following the initial hydrolysis, the resulting 2-ethylhexanoic acid can be further metabolized by microorganisms. The typical pathway for the degradation of such branched alkyl carboxylic acids is through β-oxidation. This process involves the sequential removal of two-carbon units, leading to the eventual mineralization of the alkyl chain to carbon dioxide and water. nih.gov

The tetrahydropyran-2-ol, being a cyclic ether, may be more resistant to rapid degradation. However, some microorganisms possess the enzymatic machinery to cleave ether linkages, often through oxidative mechanisms, which would open the ring and allow for further degradation.

While no specific studies have identified the metabolites of this compound, based on the predicted degradation pathways, the following compounds would be expected as primary and intermediate metabolites in a controlled laboratory study:

Primary Metabolites:

Tetrahydropyran-2-ol

2-Ethylhexanoic acid nih.govnih.gov

Secondary Metabolites (from 2-ethylhexanoic acid degradation):

Various shorter-chain carboxylic acids resulting from β-oxidation.

Secondary Metabolites (from tetrahydropyran-2-ol degradation):

Open-chain hydroxy acids.

The identification of these metabolites would typically be carried out using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Future Directions and Emerging Research Avenues for Oxan 2 Yl 2 Ethylhexanoate

Development of Novel Stereoselective Synthesis Routes

The synthesis of oxan-2-yl 2-ethylhexanoate (B8288628) from precursors like 3,4-dihydro-2H-pyran (DHP) and 2-ethylhexanoic acid introduces a new stereocenter at the C2 position of the oxane ring. A significant drawback of traditional methods is the formation of diastereomeric mixtures when the parent molecule already contains a stereogenic center organic-chemistry.org. Future research will undoubtedly focus on developing novel synthesis routes that can control this stereochemistry.

An emerging strategy involves the acid-mediated cyclization of functionalized alcohols, which has shown success in creating polysubstituted tetrahydropyrans with excellent diastereoselectivities (>95:5) uva.es. Adapting such methodologies could provide a pathway to stereochemically pure oxan-2-yl 2-ethylhexanoate. Key research directions would include:

Chiral Brønsted Acid Catalysis: Employing chiral catalysts to guide the addition of 2-ethylhexanoic acid to DHP or a related precursor, thereby favoring the formation of one stereoisomer over the other.

Enantioselective Epoxide Ring-Opening Cascades: Nature often assembles tetrahydropyran (B127337) rings via endo-selective epoxide-opening cascades nih.gov. Investigating enzyme-mimicking or bio-inspired catalysts could unlock highly stereoselective synthetic pathways to functionalized oxanes that can then be converted to the target ester.

Dynamic Kinetic Resolution: Developing a catalytic system that can equilibrate the stereoisomers of an intermediate while selectively converting one isomer to the final product, thus maximizing the yield of the desired stereoisomer.

| Potential Stereoselective Method | Key Principle | Anticipated Advantage |

| Chiral Brønsted Acid Catalysis | Use of a chiral catalyst to create a diastereomeric transition state. | Direct formation of an enantiomerically enriched product. |

| Epoxide-Opening Cascade | Biomimetic cyclization of a custom-designed epoxy-acid precursor. | High stereocontrol inspired by natural product synthesis nih.gov. |

| Dynamic Kinetic Resolution | Combination of racemization and stereoselective reaction. | Theoretical yield of up to 100% for a single stereoisomer. |

Exploration of Advanced Catalytic Applications and Mechanistic Insights

The formation of tetrahydropyranyl (THP) ethers is typically acid-catalyzed youtube.com. While effective, traditional catalysts like p-toluenesulfonic acid (pTSA) or mineral acids can be harsh and non-recyclable. Future research will focus on more sophisticated and benign catalytic systems.

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolite H-beta or ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂), offers significant advantages including mild reaction conditions, high yields, and easy catalyst recovery and recycling organic-chemistry.orgnih.gov. Future work on this compound would involve screening a broader range of solid acids to optimize reaction efficiency and minimize waste.

Lewis Acid Catalysis: Mild Lewis acids are being explored for tetrahydropyranylation to protect acid-sensitive molecules organic-chemistry.org. Catalysts like bismuth triflate (Bi(OTf)₃) and palladium complexes such as PdCl₂(MeCN)₂ have demonstrated high efficiency and chemoselectivity, even allowing for the selective protection of primary alcohols in the presence of other hydroxyl groups organic-chemistry.orgresearchgate.net.

Mechanistic Studies: A deeper understanding of the reaction mechanism is crucial. The reaction proceeds via protonation of the dihydropyran alkene to form a resonance-stabilized carbocation, which is then attacked by the alcohol (or in this case, carboxylic acid) youtube.com. Advanced mechanistic studies could investigate the potential for competing intramolecular reactions and the precise nature of the transition states with different catalysts, potentially leading to more rational catalyst design. Mass spectrometry studies have shown that protonated THP derivatives can undergo stereospecific eliminations, suggesting that intramolecular interactions play a key role in the ion's stability and fragmentation, providing a tool for mechanistic investigation researchgate.net.

Integration into Sustainable Chemical Processes (Further Green Chemistry Optimization)

Green chemistry principles are increasingly central to synthetic chemistry. The synthesis of THP ethers has been a target for sustainable optimization, and these advances can be directly applied to this compound production.

Solvent-Free and Alternative Solvents: Many modern tetrahydropyranylation procedures are being developed under solvent-free conditions or in environmentally benign solvents nih.goviosrjournals.org. Research has demonstrated efficient synthesis in green ethereal solvents like cyclopentyl methyl ether (CPME) or using Natural Deep Eutectic Solvents (NADESs) nih.govresearchgate.netunito.it. NADESs, such as a mixture of choline (B1196258) chloride and malonic acid, can act as both the solvent and the catalyst, simplifying the process and improving its environmental profile unito.it.

Recyclable Catalysts: A major focus is the development of easily recoverable and reusable catalysts. Heterogeneous catalysts like silica-supported acids or functionalized carbon catalysts are prime candidates nih.govresearchgate.net. This approach aligns with the green chemistry principle of waste reduction.

Atom Economy: Future synthetic routes will aim to maximize atom economy. While the standard addition of 2-ethylhexanoic acid to DHP is already an atom-economical reaction, optimizing catalyst loading and preventing side reactions will be key to achieving near-perfect atom economy in practice.

| Green Chemistry Approach | Example | Sustainability Benefit |

| Benign Solvents | Natural Deep Eutectic Solvents (NADESs) | Biodegradable, low toxicity, often acts as a catalyst researchgate.netunito.it. |

| Recyclable Catalysts | NH₄HSO₄ supported on SiO₂ | Reduces waste, lowers process cost nih.gov. |

| Solvent-Free Conditions | Bismuth triflate catalysis | Eliminates solvent waste, simplifies purification organic-chemistry.org. |

Design of Structure-Specific Chemical Probes for Reaction Studies

To gain deeper mechanistic insights, future research could involve the design of chemical probes. These probes would be analogues of the reactants, designed to trap intermediates or report on the reaction environment. For the synthesis of this compound, this could involve:

Precursors with Spectroscopic Handles: Synthesizing a derivative of 2-ethylhexanoic acid with a fluorescent or chromophoric tag. This would allow for the tracking of the acid's incorporation into the product and could reveal information about the local chemical environment during catalysis.